molecular formula C16H18N2O2 B3072521 N-(3-Amino-2-methylphenyl)-4-ethoxybenzamide CAS No. 1016764-79-6

N-(3-Amino-2-methylphenyl)-4-ethoxybenzamide

Cat. No.: B3072521
CAS No.: 1016764-79-6
M. Wt: 270.33 g/mol
InChI Key: LMFWZLJHYANLOH-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-4-ethoxybenzamide is an organic compound with a complex structure that includes an amino group, a methyl group, and an ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-4-ethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-amino-2-methylphenylamine and 4-ethoxybenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-amino-2-methylphenylamine is dissolved in a suitable solvent like dichloromethane, and then 4-ethoxybenzoyl chloride is added dropwise with stirring. The reaction mixture is maintained at a low temperature (0-5°C) to control the exothermic reaction.

    Purification: The product is purified by recrystallization from an appropriate solvent such as ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reaction.

    Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the product.

    Automated Purification: Using automated purification systems such as high-performance liquid chromatography (HPLC) for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-4-ethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(3-Amino-2-methylphenyl)-4-ethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-2-methylphenyl)propanamide
  • N-(4-Amino-2-methylphenyl)-4-chlorophthalimide

Uniqueness

N-(3-Amino-2-methylphenyl)-4-ethoxybenzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-(3-Amino-2-methylphenyl)-4-ethoxybenzamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H18N2O2
  • IUPAC Name : this compound

The compound features an ethoxy group, which influences its chemical reactivity and biological interactions. The amino group and the ethoxybenzamide moiety are critical for its interaction with biological targets.

This compound interacts with specific molecular targets within biological systems. Its mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, thereby modulating metabolic pathways.
  • Receptor Binding : It may bind to receptors involved in signaling pathways related to inflammation, cell proliferation, and apoptosis.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Potential : Some derivatives of this compound have been evaluated for their anticancer effects, indicating a possible role in cancer therapy.
  • Neuroprotective Effects : The compound has been studied for its ability to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative disease treatment.
  • Hepatoprotective Properties : Studies indicate that this compound may protect liver function by reducing oxidative damage.

Data Tables

The following table summarizes the biological activities and applications of this compound:

Biological Activity Description Research Findings
AntimicrobialEffective against various pathogensExhibits broad-spectrum antimicrobial activity
AnticancerPotential to inhibit cancer cell proliferationUnder investigation for specific cancer types
NeuroprotectiveReduces oxidative stress in neuronal cellsEnhances cell survival under stress conditions
HepatoprotectiveProtects liver from oxidative damageImproves liver function markers in studies

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro assays have demonstrated that this compound displays significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
  • Cancer Research : A study evaluating the anticancer properties of similar benzamide derivatives found that modifications in the ethoxy group significantly influenced cytotoxicity against various cancer cell lines, suggesting that this compound could be optimized for enhanced efficacy .
  • Neuroprotective Research : Experimental models involving oxidative stress have shown that treatment with this compound leads to a reduction in markers of inflammation and apoptosis in neuronal cultures, supporting its potential use in neurodegenerative therapies.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-20-13-9-7-12(8-10-13)16(19)18-15-6-4-5-14(17)11(15)2/h4-10H,3,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFWZLJHYANLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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